molecular formula C7H13NO2 B11757203 (R)-1-(3-Methylmorpholino)ethan-1-one

(R)-1-(3-Methylmorpholino)ethan-1-one

Cat. No.: B11757203
M. Wt: 143.18 g/mol
InChI Key: ILNIRFDLPDPUTQ-ZCFIWIBFSA-N
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Description

®-1-(3-Methylmorpholino)ethan-1-one is a chiral compound with a morpholine ring substituted with a methyl group at the 3-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylmorpholino)ethan-1-one typically involves the reaction of ®-3-methylmorpholine with an appropriate ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice can vary depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methylmorpholino)ethan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Common solvents used in industrial production include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methylmorpholino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of ®-1-(3-Methylmorpholino)ethan-1-one can yield ketones or carboxylic acids.

    Reduction: Reduction can produce alcohols.

    Substitution: Substitution reactions can introduce various functional groups into the morpholine ring.

Scientific Research Applications

®-1-(3-Methylmorpholino)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Methylmorpholino)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Methylmorpholino)ethan-1-one
  • 1-(3-Methylmorpholino)propan-1-one
  • 1-(3-Methylmorpholino)butan-1-one

Uniqueness

®-1-(3-Methylmorpholino)ethan-1-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-1-(3-Methylmorpholino)ethan-1-one. The presence of the methyl group at the 3-position of the morpholine ring also imparts distinct chemical properties, making it a valuable compound for various applications.

Biological Activity

(R)-1-(3-Methylmorpholino)ethan-1-one is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its versatility in drug design. The specific chiral configuration of this compound influences its interaction with biological targets, potentially leading to varied pharmacological effects compared to its racemic counterparts.

Antidiabetic Effects

Recent studies have investigated the antidiabetic properties of derivatives related to this compound. For instance, a series of compounds synthesized via a click one-pot reaction demonstrated significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. The most effective compound showed up to 99.17% inhibition at a concentration of 800 µg/mL, suggesting that modifications to the morpholine structure can enhance antidiabetic activity .

Antibacterial Activity

The antibacterial potential of morpholine derivatives has also been explored. A study highlighted the development of dual inhibitors targeting bacterial topoisomerases, with some compounds exhibiting minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae. The incorporation of morpholine moieties into these compounds was critical for their biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the morpholine ring and substituents significantly impact the biological efficacy of this compound derivatives. For example, the introduction of different alkyl or aryl groups on the morpholine nitrogen can alter binding affinity and selectivity towards specific biological targets, enhancing therapeutic potential .

Study on Antidiabetic Compounds

In a comprehensive study examining various derivatives related to this compound, researchers synthesized several analogs and evaluated their biological activities. The results indicated that specific structural modifications led to enhanced inhibitory effects on glucose metabolism enzymes, showcasing the compound's promise as a lead for developing new antidiabetic agents .

Evaluation of Antibacterial Properties

A focused investigation into the antibacterial properties of morpholine-based compounds revealed that certain derivatives displayed potent activity against multidrug-resistant bacterial strains. The study emphasized the importance of optimizing the morpholine structure to improve solubility and bioavailability while retaining efficacy .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-[(3R)-3-methylmorpholin-4-yl]ethanone

InChI

InChI=1S/C7H13NO2/c1-6-5-10-4-3-8(6)7(2)9/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

ILNIRFDLPDPUTQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1COCCN1C(=O)C

Canonical SMILES

CC1COCCN1C(=O)C

Origin of Product

United States

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